molecular formula C11H7N3O5 B12639673 1-(4-Oxalophenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 919363-53-4

1-(4-Oxalophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B12639673
CAS No.: 919363-53-4
M. Wt: 261.19 g/mol
InChI Key: SIKRQTQHEZRCLZ-UHFFFAOYSA-N
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Description

1-(4-Oxalophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring substituted with an oxalophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Oxalophenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction conditions often include the use of a copper(I) catalyst to facilitate the formation of the triazole ring. The oxalophenyl group can be introduced through a subsequent functionalization step.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthesis protocols to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Oxalophenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The triazole ring and the oxalophenyl group can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

1-(4-Oxalophenyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Oxalophenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The oxalophenyl group may enhance the compound’s binding affinity and specificity, leading to more effective biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Oxalophenyl)-1H-1,2,3-triazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.

    1-(4-Oxalophenyl)-1H-1,2,4-triazole-3-carboxylic acid: Contains a different triazole isomer.

    1-(4-Oxalophenyl)-1H-1,2,3-triazole-4-acetic acid: Features an acetic acid group instead of a carboxylic acid group.

Uniqueness

1-(4-Oxalophenyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the oxalophenyl group and the carboxylic acid group provides a versatile platform for further functionalization and application in various fields.

Properties

CAS No.

919363-53-4

Molecular Formula

C11H7N3O5

Molecular Weight

261.19 g/mol

IUPAC Name

1-(4-oxalophenyl)triazole-4-carboxylic acid

InChI

InChI=1S/C11H7N3O5/c15-9(11(18)19)6-1-3-7(4-2-6)14-5-8(10(16)17)12-13-14/h1-5H,(H,16,17)(H,18,19)

InChI Key

SIKRQTQHEZRCLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=O)O)N2C=C(N=N2)C(=O)O

Origin of Product

United States

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